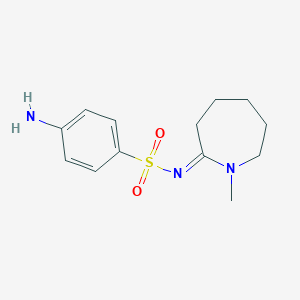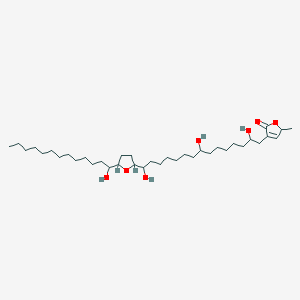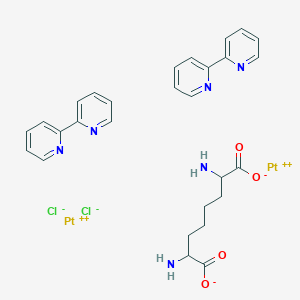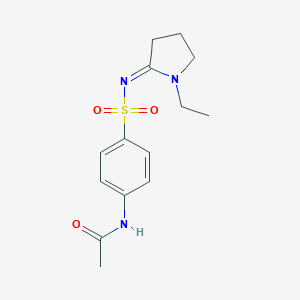
4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide” is a chemical compound with the molecular formula C13H19N3O2S . It has a molecular weight of 281.38 g/mol.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a solution of 2-chloro-N-(4-sulfamoylphenyl) acetamide was reacted with ammonium thiocyanate in absolute ethanol under reflux for 3 hours . The reaction was monitored using thin-layer chromatography (TLC), and the resulting solid was filtered and washed with water .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 281.38 g/mol. Other properties such as melting point, boiling point, and density would require experimental determination .Aplicaciones Científicas De Investigación
Photodynamic Therapy
The compound has been utilized in the synthesis of zinc phthalocyanine, which demonstrates notable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II mechanisms in photodynamic therapy, indicating its potential as a Type II photosensitizer for cancer treatment in this domain (Pişkin, Canpolat & Öztürk, 2020).
Anticancer Activity
Novel derivatives of the compound, such as N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamides, have been synthesized and shown marked anticancer activity against specific cell lines. This finding is supported by both in vitro evaluations and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, indicating a high potential for selectivity in anticancer treatments (Karakuş et al., 2018).
Structural and Conformational Analysis
The compound's derivatives have been extensively studied for their crystal structures, revealing detailed conformational and structural properties. This includes analysis of hydrogen bonding patterns and π-π-stacking interactions, providing insights into their stability and potential interactions in biological systems (Chumakov et al., 2006).
Inhibition of Carbonic Anhydrase Isoforms
Derivatives of the compound have shown potent inhibition of specific carbonic anhydrase isoforms, which are associated with various diseases including cancer. This indicates its potential application in designing selective inhibitors for therapeutic purposes (Lolak et al., 2019).
Synthesis of Antimicrobial Pharmaceuticals
The compound is used in the synthesis of sulfamethizole, an antibacterial drug. The detailed process and impurities related to this synthesis have been documented, contributing to the understanding of its pharmacological applications and quality control in drug production (Talagadadeevi et al., 2012).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential biological activities, such as its anticancer and antimicrobial effects . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Propiedades
IUPAC Name |
(NE)-4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-16-10-4-2-3-5-13(16)15-19(17,18)12-8-6-11(14)7-9-12/h6-9H,2-5,10,14H2,1H3/b15-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUXQTIZQWJGKF-FYWRMAATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCCCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide | |
CAS RN |
126826-62-8 |
Source


|
| Record name | Benzenesulfonamide, 4-amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126826628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)





![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)



